molecular formula C12H18N4O4 B2439281 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1694220-62-6

5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2439281
CAS No.: 1694220-62-6
M. Wt: 282.3
InChI Key: QHDCLZHHOOVMIS-UHFFFAOYSA-N
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Description

5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,3-triazole core is considered a valuable building block for developing new pharmacologically active agents, functioning as a bioisostere for amide bonds . This structural motif can form diverse non-covalent interactions, including hydrogen bonds and van der Waals forces, with various enzymes, proteins, and biological receptors, which is crucial for specific target engagement . Compounds featuring the 1,2,3-triazole skeleton have garnered considerable attention for their low predicted multidrug resistance, low toxicity, high metabolic stability in both acidic and basic conditions, and high bioavailability . The incorporation of a carboxylic acid group provides attractive functionality, widespread in biomolecules, and offers a handle for further synthetic modification or for influencing the compound's physicochemical properties . It is important to note that related 1,2,3-triazole-4-carboxylic acids have been reported to exhibit extremely weak acidity (pKa ~7.65–8.08), suggesting they are unlikely to induce acidity in biological fluids, which may minimize potential toxicity and the risk of unfavorable effects, such as idiosyncratic drug-induced liver injury, in subsequent pre-clinical studies . The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances the molecule's synthetic utility by allowing for selective deprotection and further functionalization. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)16-6-4-5-7(16)8-9(10(17)18)14-15-13-8/h7H,4-6H2,1-3H3,(H,17,18)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDCLZHHOOVMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NNN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine and triazole rings. The tert-butoxycarbonyl group is then introduced to protect the amine functionality during subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit antimicrobial properties. For instance, 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its efficacy against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A study found that triazole derivatives could inhibit tumor growth in specific cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell proliferation and survival .

Polymer Chemistry

This compound is utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research presented at the International Conference on Polymer Science highlighted how triazole-containing polymers exhibited improved resistance to thermal degradation compared to their non-triazole counterparts .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coliSignificant reduction in bacterial growth observed
Anticancer PropertiesInduces apoptosis in cancer cell linesModulates cell signaling pathways
Polymer ChemistryEnhances thermal stability and mechanical propertiesImproved resistance to thermal degradation

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized derivatives of this compound and tested them against various pathogens. Results showed that certain derivatives had a Minimum Inhibitory Concentration (MIC) as low as 16 µg/mL against resistant strains of bacteria .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines demonstrated that treatment with triazole derivatives led to a decrease in cell viability by over 50% within 48 hours. The study concluded that these compounds could serve as lead candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, either by inhibiting or activating them. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid lies in its combination of the pyrrolidine and triazole rings, along with the Boc protecting group.

Biological Activity

5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C14H18N4O4C_{14}H_{18}N_{4}O_{4}, with a molecular weight of approximately 302.32 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, demonstrating potential as an antimicrobial agent. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro assays have shown that this compound inhibits cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition were found to be comparable to those of established anti-inflammatory drugs like ibuprofen .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It demonstrated cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast)10.5
HeLa (Cervical)8.3
A549 (Lung)12.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole Ring : Essential for biological activity; modifications can enhance potency.
  • Pyrrolidine Moiety : Influences lipophilicity and cellular uptake.
  • Carboxylic Acid Group : Contributes to solubility and interaction with biological targets.

Case Studies

A notable study explored the synthesis and biological evaluation of several derivatives based on this compound. The derivatives were screened for their ability to inhibit tumor growth in xenograft models, with some showing significant reductions in tumor size compared to controls .

Q & A

Q. What are the standard synthetic routes for synthesizing 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), leveraging the reactivity of the triazole core. Key precursors include tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl-3-azidopyrrolidine-1-carboxylate) and alkyne-containing carboxylic acids. For example, a multi-step reaction involving palladium diacetate, tert-butyl XPhos, and cesium carbonate under inert conditions can yield intermediates like tert-butyl-3-(4-aryl-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate, followed by hydrolysis to release the carboxylic acid . Purification often involves column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization.

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation relies on a combination of spectroscopic techniques:

  • 1H/13C NMR : Peaks for the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and triazole protons (δ ~7.5-8.5 ppm) are diagnostic. The carboxylic acid proton may appear as a broad peak unless derivatized .
  • Mass spectrometry (HRMS) : Exact mass analysis confirms the molecular ion (e.g., [M+H]+ for C13H20N4O4).
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups provide additional validation .

Q. What are the recommended storage conditions to ensure compound stability?

The Boc-protected derivative is stable under inert atmospheres (N2/Ar) at -20°C. However, the free carboxylic acid form is hygroscopic and prone to decarboxylation under prolonged heat (>80°C) or acidic conditions. Storage in amber vials with desiccants (e.g., silica gel) is advised .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Reaction path searches using quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediates, guiding solvent selection and catalyst design. For instance, ICReDD’s approach combines DFT with experimental data to narrow down optimal conditions (e.g., solvent polarity, temperature) for CuAAC reactions, reducing trial-and-error experimentation . Machine learning models trained on reaction databases (e.g., Reaxys) can also predict regioselectivity in triazole formation .

Q. How to address low yields in the final hydrolysis step to release the carboxylic acid?

Low yields during Boc deprotection and acid formation may arise from incomplete hydrolysis or side reactions (e.g., tert-butyl group migration). Strategies include:

  • Condition optimization : Use HCl (4M in dioxane) instead of TFA to minimize side reactions .
  • Temperature control : Gradual heating (60–80°C) in aqueous/organic biphasic systems improves selectivity .
  • Additives : Scavengers like triisopropylsilane (TIS) can quench reactive intermediates and stabilize the carboxylic acid .

Q. What methodologies resolve stereochemical challenges in pyrrolidine-functionalized triazoles?

The stereochemistry of the pyrrolidine ring (e.g., R/S configuration) significantly impacts biological activity. To control this:

  • Chiral auxiliaries : Use enantiopure Boc-pyrrolidine precursors (e.g., (R)-1-Boc-2-phenethylpyrrolidine-2-carboxylic acid) synthesized via asymmetric hydrogenation .
  • Chiral chromatography : Separate diastereomers using chiral stationary phases (e.g., Chiralpak IA) .
  • Dynamic kinetic resolution : Employ catalysts like Ru-phosphine complexes to bias ring-closing reactions toward desired stereoisomers .

Q. How to analyze and mitigate byproduct formation during triazole synthesis?

Common byproducts include regioisomeric triazoles (1,4 vs. 1,5 substitution) and dimerized intermediates. Mitigation strategies:

  • Reaction monitoring : Use in-situ NMR or LC-MS to track regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor 1,4-triazole formation, while non-polar solvents (e.g., toluene) may increase 1,5-product ratios .
  • Catalyst tuning : Copper(I) iodide with tris(benzyltriazolylmethyl)amine ligands enhances regiocontrol in CuAAC .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or solvents (e.g., DMF, dioxane).
  • First aid : In case of skin contact, wash immediately with water and consult a physician. Show the SDS for reference (CAS-specific hazards are listed in SDS documents) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points or spectral data?

Variations in melting points (e.g., 162–166°C vs. literature values) may stem from polymorphic forms or impurities. Cross-validate using:

  • DSC/TGA : Differential scanning calorimetry identifies polymorph transitions.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

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